molecular formula C7H9Cl2N3 B2935814 5-(Aminomethyl)nicotinonitrile dihydrochloride CAS No. 2126161-24-6

5-(Aminomethyl)nicotinonitrile dihydrochloride

Cat. No. B2935814
CAS RN: 2126161-24-6
M. Wt: 206.07
InChI Key: JVQBCISOMUSWSM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 and a molecular weight of 206.07 . It has drawn a lot of attention in the scientific community due to its unique properties.


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)nicotinonitrile dihydrochloride can be represented by the SMILES notation: N#CC1=CC(CN)=CN=C1.[H]Cl.[H]Cl .


Physical And Chemical Properties Analysis

5-(Aminomethyl)nicotinonitrile dihydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pharmacological Research and Therapeutic Applications

  • Chlorogenic Acid (CGA) Pharmacological Review - Chlorogenic acid, a polyphenol, has demonstrated various therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective effects. This showcases the importance of studying similar compounds for their potential biological and pharmacological effects, which might be relevant to the research applications of 5-(Aminomethyl)nicotinonitrile dihydrochloride in exploring its therapeutic potentials (Naveed et al., 2018).

  • Bioactive Compounds in Disease Treatment - The review on chlorogenic acid emphasizes its role in lipid and glucose metabolism, suggesting the value of researching similar compounds for managing diseases such as diabetes and obesity. This aligns with potential research avenues for 5-(Aminomethyl)nicotinonitrile dihydrochloride in metabolic regulation and disease management (Jesús Santana-Gálvez et al., 2017).

Metabolic and Synthetic Pathways

  • Metabolic Engineering for Sustainable Production - Research on the conversion of plant biomass to valuable chemicals highlights the significance of understanding and manipulating metabolic pathways. This indicates the potential for studying "5-(Aminomethyl)nicotinonitrile dihydrochloride" in the context of synthetic biology and metabolic engineering to produce bioactive compounds or materials (V. M. Chernyshev et al., 2017).

Diagnostic and Imaging Applications

  • 5-ALA in Glioma Surgery - The use of 5-aminolevulinic acid (5-ALA) for fluorescence-guided surgery of gliomas illustrates the application of chemical compounds in diagnostics and surgical imaging. Similar research could explore the use of 5-(Aminomethyl)nicotinonitrile dihydrochloride in enhancing imaging techniques or as a diagnostic tool in medical applications (R. Díez Valle et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of 5-(Aminomethyl)nicotinonitrile dihydrochloride is an enzyme called Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S- (5′-adenosyl)-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . This enzyme is predominantly expressed in the liver, but significant levels are also present in other tissues, including adipose tissue, kidney, brain, lung, heart, and muscle .

Mode of Action

5-(Aminomethyl)nicotinonitrile dihydrochloride functions to block the activity of NNMT . By inhibiting NNMT, it prevents the enzyme from transferring a methyl group from SAM to its substrates .

Biochemical Pathways

The inhibition of NNMT affects the methylation pathways involved in the detoxification of endogenous and exogenous drugs/xenobiotics . This results in the formation of methylated metabolic products . The inhibition of NNMT also appears to activate stem cells and boost skeletal muscle regeneration potential .

Result of Action

Inhibiting NNMT with 5-(Aminomethyl)nicotinonitrile dihydrochloride is associated with significant weight reduction, decreased fat mass and fat cell size, and lower plasma cholesterol and glucose levels . It has been linked to potential improvements in obesity-linked comorbidities .

Action Environment

It is known that the compound has a high solubility, which could influence its action, efficacy, and stability .

properties

IUPAC Name

5-(aminomethyl)pyridine-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-2-6-1-7(3-9)5-10-4-6;;/h1,4-5H,2,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQBCISOMUSWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2126161-24-6
Record name 5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride
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